N-tert-Butyloxycarbonyl Hydroxy Brimonidine
Overview
Description
N-tert-Butyloxycarbonyl Hydroxy Brimonidine: is a chemical compound with the molecular formula C16H20BrN5O3 and a molecular weight of 410.3 g/mol . It is also known by its systematic name, Tert-Butyl (2-(3-(5-bromoquinoxalin-6-yl)ureido)ethyl)carbamate . This compound is primarily used in pharmaceutical research and development, particularly in the formulation of drugs for ocular conditions such as glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyloxycarbonyl Hydroxy Brimonidine involves multiple steps, starting with the preparation of the quinoxaline derivative. The key steps include:
Bromination: of quinoxaline to introduce the bromine atom.
Ureido formation: by reacting the brominated quinoxaline with an appropriate amine.
Carbamate formation: by reacting the ureido derivative with tert-butyl chloroformate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: N-tert-Butyloxycarbonyl Hydroxy Brimonidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro form.
Substitution: The bromine atom in the quinoxaline ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: N-tert-Butyloxycarbonyl Hydroxy Brimonidine is used as a reference standard in analytical method development and validation. It is also employed in the synthesis of other quinoxaline derivatives .
Biology: In biological research, this compound is used to study the effects of quinoxaline derivatives on cellular processes and signaling pathways .
Medicine: The primary application of this compound is in the development of drugs for ocular conditions, particularly glaucoma. It is used in sustained-release formulations to reduce intraocular pressure .
Industry: In the pharmaceutical industry, this compound is used in the quality control and validation of drug formulations. It is also employed in the development of new drug delivery systems .
Mechanism of Action
N-tert-Butyloxycarbonyl Hydroxy Brimonidine exerts its effects by targeting alpha-2 adrenergic receptors. The compound reduces intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow. This dual mechanism makes it effective in the treatment of glaucoma .
Comparison with Similar Compounds
Brimonidine: An alpha-2 adrenergic agonist used in the treatment of glaucoma and ocular hypertension.
Apraclonidine: Another alpha-2 adrenergic agonist with similar applications but different pharmacokinetic properties.
Clonidine: Primarily used as an antihypertensive agent but also has ocular applications.
Uniqueness: N-tert-Butyloxycarbonyl Hydroxy Brimonidine is unique due to its specific structural modifications, which enhance its stability and efficacy in sustained-release formulations. This makes it particularly valuable in long-term treatment regimens for glaucoma .
Properties
IUPAC Name |
tert-butyl N-[2-[(5-bromoquinoxalin-6-yl)carbamoylamino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O3/c1-16(2,3)25-15(24)21-9-8-20-14(23)22-10-4-5-11-13(12(10)17)19-7-6-18-11/h4-7H,8-9H2,1-3H3,(H,21,24)(H2,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUSQJMPUJGPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)NC1=C(C2=NC=CN=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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